Cas no 2171148-33-5 (methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate)

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate
- 2171148-33-5
- EN300-1284301
-
- インチ: 1S/C7H9BrN2O2S/c1-12-6(11)2-4(9)7-10-3-5(8)13-7/h3-4H,2,9H2,1H3/t4-/m1/s1
- InChIKey: QRBHKRVXVGGRSB-SCSAIBSYSA-N
- ほほえんだ: BrC1=CN=C([C@@H](CC(=O)OC)N)S1
計算された属性
- せいみつぶんしりょう: 263.95681g/mol
- どういたいしつりょう: 263.95681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284301-1.0g |
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |
2171148-33-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1284301-10000mg |
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |
2171148-33-5 | 10000mg |
$4236.0 | 2023-10-01 | ||
Enamine | EN300-1284301-2500mg |
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |
2171148-33-5 | 2500mg |
$1931.0 | 2023-10-01 | ||
Enamine | EN300-1284301-50mg |
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |
2171148-33-5 | 50mg |
$827.0 | 2023-10-01 | ||
Enamine | EN300-1284301-100mg |
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |
2171148-33-5 | 100mg |
$867.0 | 2023-10-01 | ||
Enamine | EN300-1284301-5000mg |
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |
2171148-33-5 | 5000mg |
$2858.0 | 2023-10-01 | ||
Enamine | EN300-1284301-500mg |
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |
2171148-33-5 | 500mg |
$946.0 | 2023-10-01 | ||
Enamine | EN300-1284301-1000mg |
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |
2171148-33-5 | 1000mg |
$986.0 | 2023-10-01 | ||
Enamine | EN300-1284301-250mg |
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |
2171148-33-5 | 250mg |
$906.0 | 2023-10-01 |
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate 関連文献
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoateに関する追加情報
Introduction to Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate (CAS No. 2171148-33-5)
Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate, a compound with the chemical identifier CAS No. 2171148-33-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural framework of this molecule incorporates several key functional groups, including an amino group, a bromo-substituted thiazole ring, and a chiral center, which collectively contribute to its unique chemical properties and biological activities.
The synthesis of Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of the thiazole ring is particularly noteworthy, as thiazole derivatives are well-documented for their broad spectrum of biological activities. These activities range from antimicrobial and antifungal properties to more complex roles in modulating enzyme function and cellular signaling pathways. The incorporation of a bromo substituent further enhances the molecule's potential utility by introducing additional reactivity and selectivity in biological assays.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target specific disease pathways. Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate has emerged as a promising candidate in this context due to its unique structural features. The chiral center at the 3-position of the propanoate moiety plays a crucial role in determining the molecule's stereochemical properties, which are often critical for biological activity. This stereochemical specificity has been a focal point in recent studies aimed at optimizing drug-like properties and improving pharmacological outcomes.
The pharmacological profile of Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate has been extensively evaluated in various preclinical models. Initial studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammatory responses and cancer progression. The amino group within the molecule is particularly important for its interaction with biological targets, as it can participate in hydrogen bonding and other non-covalent interactions that are essential for enzyme inhibition. Furthermore, the bromo-substituted thiazole ring has been shown to enhance binding affinity and selectivity, making this compound a valuable tool for further biochemical and pharmacological investigations.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate. Molecular modeling studies have provided insights into its binding interactions with potential target proteins, helping to rationalize its observed biological activities. These computational approaches have been complemented by experimental validations, such as X-ray crystallography and NMR spectroscopy, which have confirmed the structural integrity and conformational preferences of the molecule in solution and solid states.
The development of novel synthetic methodologies has been another area of focus for researchers working with Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate. The demand for scalable and efficient synthetic routes is driven by the need to produce sufficient quantities of the compound for both preclinical studies and potential clinical trials. Recent innovations in synthetic chemistry have enabled the streamlined preparation of this molecule, reducing both cost and environmental impact while maintaining high levels of purity and yield.
The therapeutic potential of Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate is further underscored by its compatibility with various drug delivery systems. Researchers have explored its incorporation into liposomes, nanoparticles, and other advanced delivery platforms to enhance bioavailability and targeted delivery to specific tissues or organs. These advancements are particularly relevant in oncology research, where targeted therapies are increasingly sought to improve treatment outcomes while minimizing side effects.
In conclusion, Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features, combined with its demonstrated biological activities, make it a valuable compound for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate will undoubtedly play an important role in shaping the future of medicine.
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